molecular formula C8H9N3O5 B12906520 Methyl 2-(1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxylate

Methyl 2-(1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxylate

Cat. No.: B12906520
M. Wt: 227.17 g/mol
InChI Key: QAXUHZRUJQOXFI-WEVVVXLNSA-N
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Description

Methyl 2-(1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxylate is a compound that belongs to the class of nitrofuran derivatives. These compounds are known for their significant biological activities, including antimicrobial and anticancer properties

Preparation Methods

The synthesis of methyl 2-(1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxylate involves several steps. One common method includes the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then reacted with hydrazine derivatives to form the desired compound . The reaction conditions typically involve the use of nitric acid and acetic anhydride in the presence of sulfuric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Methyl 2-(1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, acetic anhydride, sulfuric acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxylate involves its interaction with cellular components. The nitrofuran moiety is known to undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage DNA, RNA, and proteins . This results in the inhibition of essential cellular processes and ultimately leads to cell death.

Comparison with Similar Compounds

Methyl 2-(1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxylate can be compared with other nitrofuran derivatives such as:

Properties

Molecular Formula

C8H9N3O5

Molecular Weight

227.17 g/mol

IUPAC Name

methyl N-[(E)-1-(5-nitrofuran-2-yl)ethylideneamino]carbamate

InChI

InChI=1S/C8H9N3O5/c1-5(9-10-8(12)15-2)6-3-4-7(16-6)11(13)14/h3-4H,1-2H3,(H,10,12)/b9-5+

InChI Key

QAXUHZRUJQOXFI-WEVVVXLNSA-N

Isomeric SMILES

C/C(=N\NC(=O)OC)/C1=CC=C(O1)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)OC)C1=CC=C(O1)[N+](=O)[O-]

Origin of Product

United States

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